molecular formula C29H42N4 B14140689 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile CAS No. 426226-27-9

4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile

Cat. No.: B14140689
CAS No.: 426226-27-9
M. Wt: 446.7 g/mol
InChI Key: VWVBMGVPJZJOFW-UHFFFAOYSA-N
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Description

4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization-azocoupling reaction. This method starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the alkyl chain or the aromatic rings.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce corresponding amines.

Scientific Research Applications

4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its diazenyl group and long alkyl chain. The diazenyl group can participate in electron transfer reactions, while the alkyl chain can embed into lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzonitrile
  • 4-{(E)-[4-(hexylamino)phenyl]diazenyl}benzonitrile

Uniqueness

4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surface interactions, setting it apart from similar compounds with shorter alkyl chains .

Properties

CAS No.

426226-27-9

Molecular Formula

C29H42N4

Molecular Weight

446.7 g/mol

IUPAC Name

4-[[4-(hexadecylamino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C29H42N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-31-27-20-22-29(23-21-27)33-32-28-18-16-26(25-30)17-19-28/h16-23,31H,2-15,24H2,1H3

InChI Key

VWVBMGVPJZJOFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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